molecular formula C16H11ClF3N3O B2420426 N-(2-chloro-5-(trifluoromethyl)phenyl)-1-methyl-1H-indazole-3-carboxamide CAS No. 1428380-48-6

N-(2-chloro-5-(trifluoromethyl)phenyl)-1-methyl-1H-indazole-3-carboxamide

Cat. No.: B2420426
CAS No.: 1428380-48-6
M. Wt: 353.73
InChI Key: WSWQWAGWNZIKNH-UHFFFAOYSA-N
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Description

N-(2-chloro-5-(trifluoromethyl)phenyl)-1-methyl-1H-indazole-3-carboxamide is an organic compound that belongs to the class of trifluoromethylbenzenes. This compound is characterized by the presence of a trifluoromethyl group (-CF3) attached to a phenyl ring, which is further connected to an indazole moiety. The trifluoromethyl group is known for its unique chemical properties, including high electronegativity and lipophilicity, which contribute to the compound’s stability and reactivity.

Preparation Methods

The synthesis of N-(2-chloro-5-(trifluoromethyl)phenyl)-1-methyl-1H-indazole-3-carboxamide involves several steps. One common method includes the reaction of 2-chloro-5-(trifluoromethyl)aniline with 1-methyl-1H-indazole-3-carboxylic acid in the presence of coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOPO (1-hydroxy-7-azabenzotriazole). The reaction is typically carried out in a solvent mixture of acetonitrile, ethanol, and water .

Chemical Reactions Analysis

N-(2-chloro-5-(trifluoromethyl)phenyl)-1-methyl-1H-indazole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

Scientific Research Applications

N-(2-chloro-5-(trifluoromethyl)phenyl)-1-methyl-1H-indazole-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and bacterial infections.

    Industry: The compound is used in the development of new materials with unique chemical and physical properties

Comparison with Similar Compounds

N-(2-chloro-5-(trifluoromethyl)phenyl)-1-methyl-1H-indazole-3-carboxamide can be compared with other similar compounds, such as:

The unique combination of the trifluoromethyl group and the indazole moiety in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications.

Properties

IUPAC Name

N-[2-chloro-5-(trifluoromethyl)phenyl]-1-methylindazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClF3N3O/c1-23-13-5-3-2-4-10(13)14(22-23)15(24)21-12-8-9(16(18,19)20)6-7-11(12)17/h2-8H,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSWQWAGWNZIKNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=N1)C(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClF3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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